molecular formula C21H23F3N2O3 B248478 1-(3,5-DIMETHOXYBENZOYL)-4-{[2-(TRIFLUOROMETHYL)PHENYL]METHYL}PIPERAZINE

1-(3,5-DIMETHOXYBENZOYL)-4-{[2-(TRIFLUOROMETHYL)PHENYL]METHYL}PIPERAZINE

Cat. No.: B248478
M. Wt: 408.4 g/mol
InChI Key: JYZGTYPWUNFLRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,5-DIMETHOXYBENZOYL)-4-{[2-(TRIFLUOROMETHYL)PHENYL]METHYL}PIPERAZINE is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-DIMETHOXYBENZOYL)-4-{[2-(TRIFLUOROMETHYL)PHENYL]METHYL}PIPERAZINE typically involves multiple steps:

    Formation of the Piperazine Core: The synthesis begins with the preparation of the piperazine ring, which can be achieved through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Benzyl Group: The piperazine is then alkylated with 2-trifluoromethylbenzyl chloride in the presence of a base such as potassium carbonate.

    Attachment of the Methanone Group: The final step involves the acylation of the piperazine derivative with 3,5-dimethoxybenzoyl chloride under anhydrous conditions, typically using a solvent like dichloromethane and a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy groups on the phenyl ring can undergo oxidation to form quinones under strong oxidative conditions.

    Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

    Substitution: Nitration with nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, 1-(3,5-DIMETHOXYBENZOYL)-4-{[2-(TRIFLUOROMETHYL)PHENYL]METHYL}PIPERAZINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, this compound is studied for its potential as a ligand for various receptors. Its structure suggests it could interact with neurotransmitter receptors, making it a candidate for research in neuropharmacology.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. Its interactions with biological targets could lead to the development of new drugs for treating neurological disorders, inflammation, or other conditions.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 1-(3,5-DIMETHOXYBENZOYL)-4-{[2-(TRIFLUOROMETHYL)PHENYL]METHYL}PIPERAZINE involves its interaction with specific molecular targets, such as G-protein coupled receptors or ion channels. The compound’s structure allows it to fit into the binding sites of these proteins, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • (3,4-Dimethoxy-phenyl)-[4-(2-trifluoromethyl-benzyl)-piperazin-1-yl]-methanone
  • (3,5-Dimethoxy-phenyl)-[4-(2-chlorobenzyl)-piperazin-1-yl]-methanone
  • (3,5-Dimethoxy-phenyl)-[4-(2-fluorobenzyl)-piperazin-1-yl]-methanone

Uniqueness

Compared to similar compounds, 1-(3,5-DIMETHOXYBENZOYL)-4-{[2-(TRIFLUOROMETHYL)PHENYL]METHYL}PIPERAZINE is unique due to the presence of both methoxy and trifluoromethyl groups. These functional groups contribute to its distinct chemical properties and biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H23F3N2O3

Molecular Weight

408.4 g/mol

IUPAC Name

(3,5-dimethoxyphenyl)-[4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]methanone

InChI

InChI=1S/C21H23F3N2O3/c1-28-17-11-16(12-18(13-17)29-2)20(27)26-9-7-25(8-10-26)14-15-5-3-4-6-19(15)21(22,23)24/h3-6,11-13H,7-10,14H2,1-2H3

InChI Key

JYZGTYPWUNFLRA-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)CC3=CC=CC=C3C(F)(F)F)OC

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)CC3=CC=CC=C3C(F)(F)F)OC

Origin of Product

United States

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